

Health and Safety Considerations for Butyl Benzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl benzenesulfonate*

Cat. No.: *B138820*

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Disclaimer: This document provides a summary of available health and safety information for **butyl benzenesulfonate** and related compounds. It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. There is limited specific toxicological data available for **butyl benzenesulfonate** in the public domain. Therefore, this guide supplements the available information with data from the closely related compound, N-butylbenzenesulfonamide (NBBS), and other benzenesulfonate derivatives to provide a more complete overview of potential hazards. The specific compound being referenced is clearly indicated throughout the document.

Executive Summary

Butyl benzenesulfonate is an organic chemical that requires careful handling due to potential health and safety risks. While comprehensive toxicological data for **butyl benzenesulfonate** is limited, information from structurally similar compounds, particularly N-butylbenzenesulfonamide (NBBS), suggests potential for organ toxicity with repeated exposure and hazards to aquatic life.[1][2] NBBS has been identified as a neurotoxin and an androgen receptor antagonist.[1][3][4][5][6][7] Standard personal protective equipment and engineering controls are essential to minimize exposure. This guide summarizes the available toxicological data, outlines standard experimental protocols for safety assessment, and details the known mechanisms of action, including its effect on androgen receptor signaling.

Chemical and Physical Properties

A summary of the physical and chemical properties of N-butylbenzenesulfonamide, a close structural analog of **butyl benzenesulfonate**, is provided below.

Property	Value	Reference
Molecular Formula	C10H15NO2S	[8]
Molecular Weight	213.3 g/mol	[8]
Appearance	Colorless oily liquid	[1]
Boiling Point	314 °C	[1][8]
Flash Point	113 °C	[8]
Density	1.15 g/cm ³	[8]
Solubility in Water	0.45 g/L at 20 °C	[8]

Toxicological Data

Quantitative toxicological data for **butyl benzenesulfonate** is not readily available for many endpoints. The following tables summarize the available data for N-butylbenzenesulfonamide and other relevant benzenesulfonate compounds.

Acute Toxicity of N-Butylbenzenesulfonamide

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2,070 mg/kg	[8]
LD50	Rat	Dermal	> 2,000 mg/kg	[8]
LC50	Rat	Inhalation	> 4.06 mg/L (4 h)	[8]

Skin and Eye Irritation

Compound	Species	Test	Result	Reference
Benzene sulfonate	Rabbit	Dermal Irritation	Slight irritant at 5000 mg/L, reversible within 72 hours.	[9][10]
Benzene meta-disulfonate	Rabbit	Dermal Irritation	Slight irritant at 5000 mg/L, no irritation at 2000 mg/L.	[9][10]
para-phenol sulfonate	Rabbit	Dermal Irritation	Slight irritant at 5000 mg/L, no irritation at 2000 mg/L.	[9][10]
N-Butylbenzenesulfonamide	-	-	May cause skin and eye irritation.	[2][11]

Other Toxicological Endpoints

Endpoint	Compound	Result	Reference
Sensitization	N-Butylbenzenesulfonamide	Not classified as a sensitizer in a murine local lymph node assay (LLNA).	[12]
Mutagenicity	N-Butylbenzenesulfonamide	Negative in a Salmonella/E.coli Mutagenicity (Ames) Test.	[13]
Carcinogenicity	N-Butylbenzenesulfonamide	No indication of carcinogenicity to humans (not listed by IARC).[1][4][7]	[1][4][7]
Reproductive Toxicity	N-butylbenzene	No serious reproductive toxicity was observed in a two-generation study in rats.	
Specific Target Organ Toxicity (Repeated Exposure)	N-Butylbenzenesulfonamide	May cause damage to organs through prolonged or repeated exposure.[2][4][7]	[1][2][4][7]
Neurotoxicity	N-Butylbenzenesulfonamide	Identified as a neurotoxin.[1][4][5][7] A 27-day oral exposure study in rats did not support previous reports of neurotoxicity at the tested doses.[1][8][14]	[1][4][5][7][8][14]
Endocrine Effects	N-Butylbenzenesulfonamide	Exhibits antiandrogenic activity by acting as an antagonist to the	[3][6]

human androgen
receptor.[3][6]

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on OECD guidelines, which would be used to assess the safety of a chemical such as **butyl benzenesulfonate**.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423).[15][16][17]

- Animals: Healthy, young adult rats of a single sex (usually females) are used.[15][16]
- Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[16]
- Procedure: A stepwise procedure is used with three animals per step. The test substance is administered orally by gavage at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). [15][16]
- Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17][18] The outcome of one step determines the dosing for the next step.[15]

Dermal Irritation (OECD 404)

The potential for dermal irritation is assessed according to OECD Guideline 404.[19][20]

- Animals: Healthy, young adult albino rabbits are typically used.[19]
- Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.[19]
- Application: A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small area of the skin under a gauze patch.[19]

- Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[\[19\]](#)

Eye Irritation (OECD 405)

The potential for eye irritation is evaluated based on OECD Guideline 405.[\[2\]](#)[\[3\]](#)[\[11\]](#)[\[14\]](#)[\[21\]](#)

- Animals: Healthy, adult albino rabbits are used.[\[3\]](#)[\[11\]](#)
- Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[\[2\]](#)[\[3\]](#)[\[11\]](#)
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is also assessed.[\[2\]](#)[\[21\]](#)

Mutagenicity - Ames Test (OECD 471)

The mutagenic potential is commonly assessed using the bacterial reverse mutation assay, or Ames test, as described in OECD Guideline 471.[\[22\]](#)[\[23\]](#)

- Test System: Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.[\[4\]](#)[\[22\]](#)[\[24\]](#)[\[25\]](#)
- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[\[9\]](#)[\[22\]](#)
- Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) is counted.[\[4\]](#)[\[25\]](#) A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[\[25\]](#)

Carcinogenicity (OECD 451)

Long-term carcinogenicity studies are conducted according to OECD Guideline 451.[\[26\]](#)[\[27\]](#)[\[28\]](#)
[\[29\]](#)[\[30\]](#)

- Animals: Typically, rats and mice of both sexes are used.[\[27\]](#)[\[28\]](#)[\[30\]](#) Each dose group should consist of at least 50 animals of each sex.[\[26\]](#)[\[30\]](#)

- **Dosing:** The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).^[30] At least three dose levels are used, along with a control group.^[28]
- **Observations:** Animals are observed for signs of toxicity and the development of tumors. A complete histopathological examination is performed on all animals at the end of the study.^{[26][29]}

Reproductive and Developmental Toxicity (OECD 421)

A screening for reproductive and developmental toxicity can be performed following OECD Guideline 421.^{[8][12][31]}

- **Animals:** Male and female rats are used.^{[8][12]}
- **Dosing:** The test chemical is administered to males for a minimum of four weeks and to females for two weeks prior to mating, during mating, gestation, and lactation.^{[8][12][31]}
- **Endpoints:** The study evaluates effects on mating performance, fertility, pregnancy outcomes, and the growth and development of the offspring.^{[8][31]}

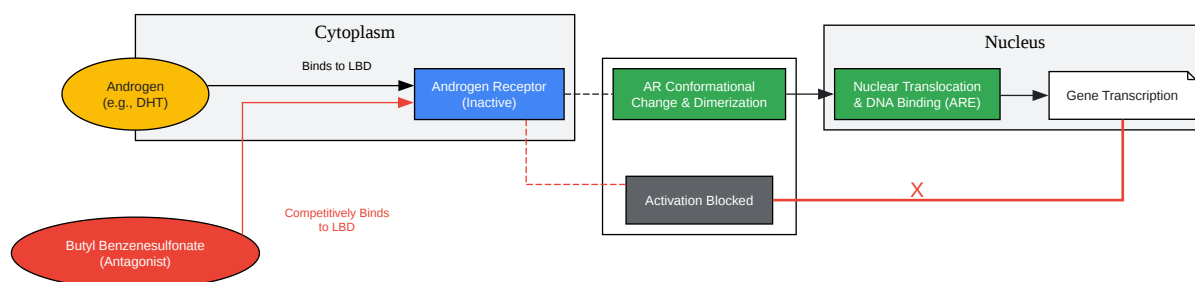
Mechanism of Action & Signaling Pathways

Androgen Receptor Antagonism

N-butylbenzenesulfonamide has been identified as an antagonist of the human androgen receptor (AR).^{[3][6]} The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and function of male reproductive tissues. The mechanism of AR antagonism by small molecules typically involves the following steps:

- **Competitive Binding:** The antagonist competes with endogenous androgens (e.g., testosterone, dihydrotestosterone) for binding to the ligand-binding domain (LBD) of the androgen receptor in the cytoplasm.^{[23][32]}
- **Inhibition of Conformational Change:** Binding of the antagonist prevents the conformational change in the AR that is necessary for its activation.

- Disruption of Nuclear Translocation: The inactive AR-antagonist complex may be inhibited from translocating from the cytoplasm to the nucleus.[33]
- Prevention of DNA Binding and Transcription: By preventing nuclear translocation and proper conformational changes, the antagonist blocks the AR from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-responsive genes. [34][35]



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Caption: Androgen Receptor Antagonism by **Butyl Benzenesulfonate**.

Health and Safety Recommendations

Exposure Controls

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2][8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][8][11]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][8]

- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[\[21\]](#)

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[\[8\]](#) Do not breathe vapors or mist. Wash hands thoroughly after handling.[\[8\]](#)[\[36\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[2\]](#)[\[8\]](#)[\[36\]](#)

First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[8\]](#)[\[36\]](#)
- Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[\[11\]](#)[\[14\]](#)[\[36\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[\[11\]](#)[\[36\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[11\]](#)[\[14\]](#)[\[36\]](#)

Accidental Release and Disposal

- Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material and place it in a suitable container for disposal.[\[8\]](#)[\[36\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[\[8\]](#)[\[36\]](#)

Conclusion

Butyl benzenesulfonate and its analogs present several health and safety considerations that necessitate careful management in a laboratory or industrial setting. The primary concerns, based on data from N-butylbenzenesulfonamide, are the potential for organ damage with repeated exposure and antiandrogenic activity. While specific quantitative toxicity data for **butyl**

benzenesulfonate is limited, a conservative approach to handling, based on the information available for structurally related compounds, is warranted. Adherence to standard safety protocols, including the use of appropriate engineering controls and personal protective equipment, is crucial to minimize the risk of exposure and ensure the safety of researchers and professionals.

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